molecular formula C25H20N6 B2587393 N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 902284-84-8

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2587393
CAS No.: 902284-84-8
M. Wt: 404.477
InChI Key: ADUFDUSFALMGEB-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a phenyl group at position 3 and an indole-ethylamine moiety at position 3. The triazoloquinazoline scaffold is known for its pharmacological versatility, particularly in anticancer and antimicrobial applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6/c1-2-8-17(9-3-1)23-25-28-24(20-11-5-7-13-22(20)31(25)30-29-23)26-15-14-18-16-27-21-12-6-4-10-19(18)21/h1-13,16,27H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUFDUSFALMGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common method includes the reaction of tryptamine with a suitable phenyl-substituted triazoloquinazoline precursor under controlled conditions. The reaction often employs catalysts and reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds similar to N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibit promising antitumor properties.

  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.
  • Case Studies : A study investigating various indole derivatives found that certain triazole-containing compounds showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various bacterial strains.

  • In Vitro Studies : Research has shown that derivatives with similar structures to this compound exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria. For instance, compounds containing triazole rings have been effective against resistant strains of tuberculosis .
  • Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Neurological Applications

The potential neuroprotective effects of this compound are being investigated in the context of neurodegenerative diseases.

  • Alzheimer's Disease : Compounds featuring indole and triazole motifs have shown promise as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain. This mechanism can alleviate symptoms associated with Alzheimer's disease .
  • Research Findings : A study highlighted that specific derivatives exhibited significant inhibitory activity against acetylcholinesterase with IC50 values comparable to established drugs . Molecular docking studies further elucidated the binding interactions between these compounds and the enzyme.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include cyclization processes and functional group modifications.

StepReaction TypeKey ReagentsOutcome
1CyclizationIndoles & IsocyanatesFormation of Triazole
2SubstitutionPhenyl HalidesIntroduction of Phenyl Group
3FunctionalizationAminesFinal Compound Synthesis

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The indole moiety is known to interact with serotonin receptors, while the triazoloquinazoline core can inhibit certain kinases, affecting cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazoloquinazoline Core

3-(4-Bromobenzenesulfonyl) Derivative (BA96518)
  • Structure : 3-(4-bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (C25H19BrN6O2S) .
  • Key Differences : Replacement of the phenyl group with a bromobenzenesulfonyl moiety introduces electron-withdrawing effects and increased molecular weight (547.43 g/mol vs. ~439 g/mol for the target compound).
  • Implications : The sulfonyl group may enhance solubility but reduce membrane permeability compared to the hydrophobic phenyl group in the target compound.
3-(3-Methylphenyl) Derivatives with Methoxy/Ethoxy Substituents
  • Examples :
    • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (MW: 439.52 g/mol) .
    • N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (MW: 467.6 g/mol) .
  • Key Differences : Methoxy/ethoxy groups on the ethylamine side chain increase polarity and hydrogen-bonding capacity.
  • Implications : These substituents may improve water solubility and metabolic stability but could reduce blood-brain barrier penetration compared to the unsubstituted indole-ethyl group in the target compound.

Halogenated Analogs

3-(3-Fluorophenyl) Derivative (CM988733)
  • Structure : N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine .
  • Implications: Fluorination often enhances binding affinity to target proteins (e.g., kinases) but may increase toxicity risks compared to the non-halogenated target compound.

Core Modifications: Triazolopyrimidines vs. Triazoloquinazolines

[1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives (H1–H18)
  • Structure : Triazolopyrimidine core with indole substitutions .
  • Key Differences : Pyrimidine cores are smaller and more electron-deficient than quinazolines.
  • Biological Data : Compounds H1–H18 showed antiproliferative activity against MGC-803 (gastric cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 0.5–10 µM .
  • Implications : The quinazoline core in the target compound may offer broader π-π stacking interactions with biological targets compared to pyrimidine analogs.
Thieno-Fused vs. Quinazoline Cores
  • Example: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibited superior anticancer activity over [1,2,3]triazolo[1,5-a]quinazolines in NCI screenings .
  • Implications: The thieno-fused system’s planar structure may enhance DNA intercalation, whereas the quinazoline core in the target compound might prioritize kinase inhibition.
Anticancer Potential
  • Target Compound: Predicted to inhibit kinases or DNA topoisomerases due to structural similarity to known quinazoline-based drugs (e.g., Gefitinib).
  • Analogs: Compound 54 (triazolopyrimidine with pyridinyl groups) showed moderate anti-tubercular activity (MIC: 2–4 µg/mL) . Thieno-fused triazolopyrimidines achieved 81.85% growth inhibition in renal cancer UO-31 cells .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound ~439 3.8 0.01
BA96518 (bromobenzenesulfonyl) 547.43 4.2 0.005
CM988733 (fluoro/chloro) 466.9 4.5 0.003
H1 (triazolopyrimidine) ~350 2.9 0.1

Biological Activity

N-[2-(1H-Indol-3-YL)ethyl]-3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an indole moiety and a triazole ring fused with quinazoline. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired molecular configuration. For instance, the synthesis of related compounds has been reported using methods that include condensation reactions and cyclization techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. Specifically, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)

For example, a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 cells, indicating potent anticancer activity . Another study reported that certain derivatives induced apoptosis and inhibited cell migration in cancer cells .

The mechanism by which these compounds exert their effects often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. For instance, one study noted that triazole derivatives increased ROS levels in cancer cells, which resulted in cell cycle arrest and morphological changes indicative of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For example, an indolylquinazolinone derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

Table 1: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / MICReference
AnticancerHCT1160.43 µM
AnticancerMDA-MB-231IC50 = 1.5 µM
AntimicrobialMRSA0.98 μg/mL

Case Study: Induction of Apoptosis

A study focusing on a derivative similar to this compound revealed that treatment led to significant morphological changes in cells indicative of apoptosis. The expression levels of apoptosis-related proteins were altered upon treatment with the compound, confirming its role in promoting programmed cell death through mitochondrial pathways .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/FeaturesReference
¹H NMR (DMSO-d6)δ 8.2–8.5 ppm (triazole protons), δ 6.8–7.3 ppm (indole)
LC-MS[M+H]⁺ m/z 454.2 (calculated), fragmentation at m/z 285 (triazole cleavage)

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentBioactivity (IC₅₀)Model SystemReference
5-Ethyl, 3-phenyl2.5 µM (Antimicrobial)S. aureus
5-Methyl, 3-indole10 mg/kg (Hypoglycemic)OGTT murine model

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